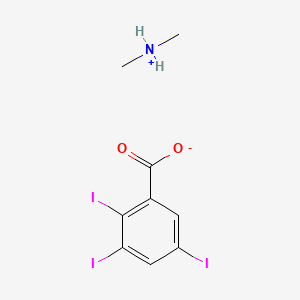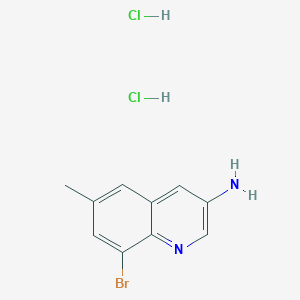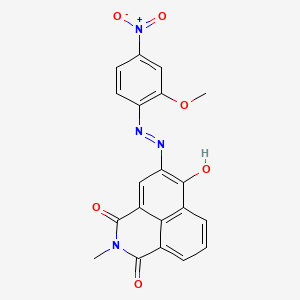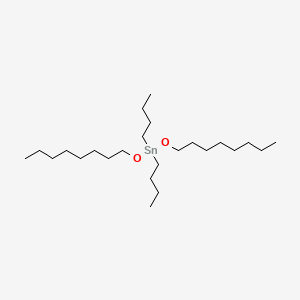![molecular formula C27H15F5N2O5 B13737909 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate CAS No. 1058742-38-3](/img/structure/B13737909.png)
2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a carbamoyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Incorporation of fluorine atoms into the aromatic system.
Carbamoylation: Addition of the carbamoyl group.
Coupling Reactions: Formation of the biphenyl structure through Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure can be formed through Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling: Boronic acids and palladium catalysts are typically used in Suzuki–Miyaura coupling.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluorinated Quinolines: Known for their antibacterial and antiviral activities.
Trifluoromethylated Aromatics: Used in various pharmaceutical applications due to their enhanced metabolic stability.
Uniqueness
2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is unique due to the combination of multiple fluorine atoms, a nitro group, and a carbamoyl group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1058742-38-3 |
|---|---|
Fórmula molecular |
C27H15F5N2O5 |
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
[4-(2,4-difluorophenyl)-2-[[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] benzoate |
InChI |
InChI=1S/C27H15F5N2O5/c28-17-7-9-19(22(29)13-17)16-6-11-24(39-26(36)15-4-2-1-3-5-15)20(12-16)25(35)33-18-8-10-23(34(37)38)21(14-18)27(30,31)32/h1-14H,(H,33,35) |
Clave InChI |
RTBZCURXVGMYKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[bicyclo[2.2.1]heptane-2,4'-oxazolidin]-2'-one,3,3-dimethyl-,[1s-(1a,2a,4a)]-(9ci)](/img/structure/B13737832.png)


![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)





![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)


